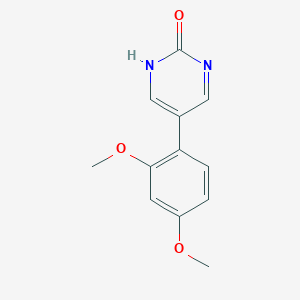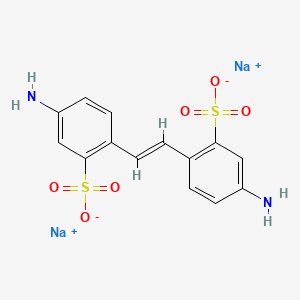
3-Hydroxy-5-(4-methylsulfonylphenyl)pyridine, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyridine derivatives can be complex and involves various chemical reactions . For instance, the preparation of 3-hydroxypyridine involves the hydrolysis of 3-pyridinesulfonic acid in an aqueous solution of alkali metal hydroxides under pressure . Another method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C .Chemical Reactions Analysis
The chemical reactions involving pyridine derivatives are diverse and can lead to a wide range of bioactive compounds . For instance, the addition of Grignard reagents to pyridine N-oxides can afford 2-substituted pyridines .Aplicaciones Científicas De Investigación
3-H-4-MSPP has been used in a number of scientific research applications. It has been studied as a potential therapeutic agent for the treatment of certain types of cancer, as well as for its potential to inhibit the growth of certain types of bacteria. Additionally, 3-H-4-MSPP has been studied for its potential to be used as a protective agent against oxidative stress.
Mecanismo De Acción
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Biochemical Pathways
Related compounds have been shown to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 3-Hydroxy-5-(4-methylsulfonylphenyl)pyridine may also interact with multiple biochemical pathways.
Pharmacokinetics
A related compound has been reported to have potent antimalarial activity with meager in vitro intrinsic clearance, moderate plasma-protein binding, and acceptable permeability . This suggests that 3-Hydroxy-5-(4-methylsulfonylphenyl)pyridine might have similar pharmacokinetic properties, but further studies are needed to confirm this.
Result of Action
Given the potential broad-spectrum biological activities of related compounds , it’s plausible that this compound could have diverse effects at the molecular and cellular levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-H-4-MSPP has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is a relatively inexpensive and easy to obtain compound. Additionally, 3-H-4-MSPP is chemically stable and has a long shelf-life. However, 3-H-4-MSPP is not soluble in water, which can limit its use in certain experiments. Additionally, 3-H-4-MSPP has not been extensively studied, and its exact mechanism of action is not yet fully understood.
Direcciones Futuras
The potential applications of 3-H-4-MSPP are still being explored. Potential future directions include further study of its potential to be used as a therapeutic agent for the treatment of certain types of cancer, as well as its potential to inhibit the growth of certain types of bacteria. Additionally, further study of its potential biochemical and physiological effects is warranted. Finally, its potential to be used as a protective agent against oxidative stress should be further investigated.
Métodos De Síntesis
3-H-4-MSPP is synthesized through a two-step process that involves the reaction of 4-methylsulfonylphenylhydrazine with 3-hydroxy-5-hydroxymethylpyridine. In the first step, 4-methylsulfonylphenylhydrazine is treated with 3-hydroxy-5-hydroxymethylpyridine in the presence of a base, such as potassium carbonate, to form an intermediate product. In the second step, the intermediate product is then heated in the presence of a catalytic amount of sulfuric acid to form 3-H-4-MSPP.
Propiedades
IUPAC Name |
5-(4-methylsulfonylphenyl)pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c1-17(15,16)12-4-2-9(3-5-12)10-6-11(14)8-13-7-10/h2-8,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDPWXELEKURJBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=CN=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60683116 |
Source


|
| Record name | 5-[4-(Methanesulfonyl)phenyl]pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1258616-12-4 |
Source


|
| Record name | 5-[4-(Methanesulfonyl)phenyl]pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyrimidine, 95%](/img/structure/B6285780.png)







![N-[3-(6-Aminopyridin-3-yl)phenyl]acetamide, 95%](/img/structure/B6285860.png)



